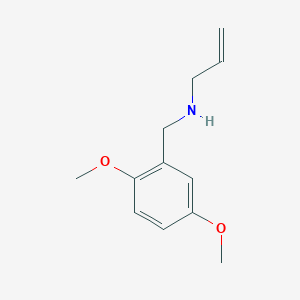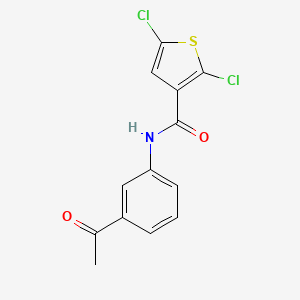![molecular formula C16H12ClN5 B2366208 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2380088-74-2](/img/structure/B2366208.png)
6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a chloropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Chloropyridine Introduction: The chloropyridine group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzimidazole and azetidine intermediates with the chloropyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azetidine ring.
Substitution: The chloropyridine group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides .
Scientific Research Applications
6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-substituted benzimidazoles share structural similarities and exhibit similar biological activities.
Azetidine Derivatives: Compounds with azetidine rings, such as 3-(prop-1-en-2-yl)azetidin-2-ones, also show comparable properties.
Uniqueness
6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its combination of benzimidazole, azetidine, and chloropyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-[3-(benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-13-5-11(6-18)7-19-16(13)21-8-12(9-21)22-10-20-14-3-1-2-4-15(14)22/h1-5,7,10,12H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWEKAKFOQHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2366125.png)


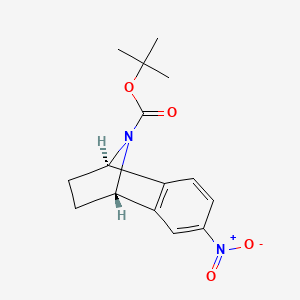
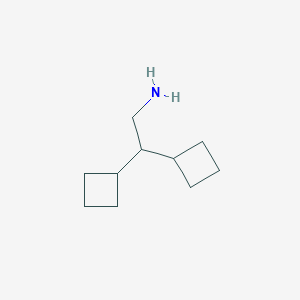
![5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2366133.png)

![2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2366136.png)
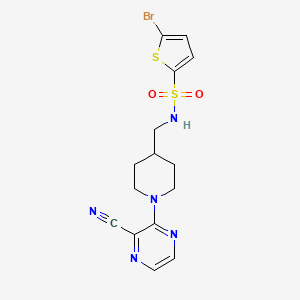
![(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one](/img/structure/B2366142.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)
